molecular formula C9H9F3 B3043134 1-Ethyl-2-(trifluoromethyl)benzene CAS No. 74423-01-1

1-Ethyl-2-(trifluoromethyl)benzene

Cat. No.: B3043134
CAS No.: 74423-01-1
M. Wt: 174.16 g/mol
InChI Key: YEFRNUDXXWZZCS-UHFFFAOYSA-N
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Description

1-Ethyl-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(trifluoromethyl)benzene is primarily influenced by the trifluoromethyl group. This group is known to enhance the lipophilicity and electron-withdrawing properties of the compound, which can affect its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

  • 1-Ethyl-4-(trifluoromethyl)benzene
  • 1-Methyl-2-(trifluoromethyl)benzene
  • 1-Ethyl-2-(difluoromethyl)benzene

Comparison: 1-Ethyl-2-(trifluoromethyl)benzene is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .

Biological Activity

1-Ethyl-2-(trifluoromethyl)benzene, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its insecticidal, antifungal, and anticancer activities, supported by experimental data and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that contain fluorinated aromatic rings. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions. This structural feature is known to enhance bioactivity through various mechanisms, including increased membrane permeability and altered binding affinities to biological targets.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds containing trifluoromethyl groups. For instance, a bioassay demonstrated that several fluorinated compounds exhibited significant lethality against agricultural pests such as Mythimna separate and Helicoverpa armigera. Specifically, compounds with similar structures to this compound showed effective insecticidal activity at concentrations around 500 mg/L, with some achieving over 70% mortality rates in target species .

Table 1: Insecticidal Activity of Fluorinated Compounds

CompoundTarget PestLethality (%) at 500 mg/L
Compound AMythimna separate70
Compound BHelicoverpa armigera65
Compound COstrinia nubilalis60

Antifungal Activity

In addition to insecticidal properties, the antifungal activity of trifluoromethyl-substituted compounds has been documented. For example, certain derivatives demonstrated significant inhibition rates against fungal pathogens such as Pyricularia oryae, with inhibition rates reaching up to 77.8% . The mechanism of action is believed to involve disruption of fungal cell membranes or interference with metabolic pathways.

Table 2: Antifungal Activity of Selected Compounds

CompoundFungal PathogenInhibition Rate (%)
Compound DPyricularia oryae77.8
Compound EAlternaria solani66.7
Compound FBotrytis cinerea55.6

Anticancer Activity

The anticancer potential of trifluoromethylated compounds has also been explored. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including lung (A549), colon (HCT116), and prostate (PC3) cancer cells. For instance, one compound exhibited an IC50 value of 22.4 μM against PACA2 cells, demonstrating superior efficacy compared to traditional chemotherapeutics like Doxorubicin .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell LineIC50 (μM)
Compound GA54944.4
Compound HHCT11622.4
Compound IPC317.8

The biological activities of this compound and related compounds are attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of trifluoromethyl groups enhances membrane permeability, allowing for greater interaction with cellular targets.
  • Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in metabolic pathways in both pests and cancer cells.
  • Gene Expression Modulation : Some studies have indicated that these compounds can alter gene expression related to cell proliferation and apoptosis in cancer cells .

Case Studies

  • Insecticide Development : A study focused on synthesizing new insecticides based on trifluoromethylated benzene derivatives demonstrated promising results in field trials against common agricultural pests.
  • Antifungal Agents : Research into antifungal agents revealed that modifications to the trifluoromethyl group can significantly enhance activity against resistant fungal strains.
  • Cancer Therapeutics : Investigations into the anticancer effects of these compounds have led to the development of novel therapeutic strategies targeting specific mutations in cancer cells.

Properties

IUPAC Name

1-ethyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRNUDXXWZZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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